molecular formula C8H13ClN6 B1445757 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride CAS No. 1864057-24-8

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride

Cat. No.: B1445757
CAS No.: 1864057-24-8
M. Wt: 228.68 g/mol
InChI Key: BZTJEKKVXFYWEN-UHFFFAOYSA-N
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Description

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with 2-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, influencing various biochemical pathways. The compound’s structure allows it to mimic natural purines, thereby modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in DNA.

    6-Chloropurine: A precursor in the synthesis of various purine derivatives.

Uniqueness

9-(2-aminopropyl)-9H-purin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its solubility in water make it a versatile compound for research and industrial applications.

Properties

IUPAC Name

9-(2-aminopropyl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.ClH/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTJEKKVXFYWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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